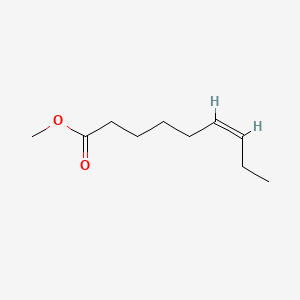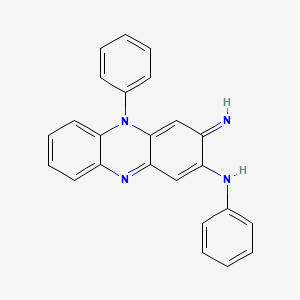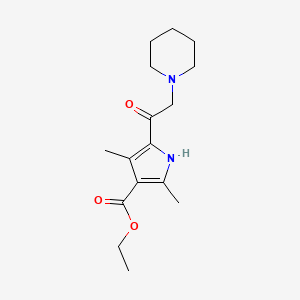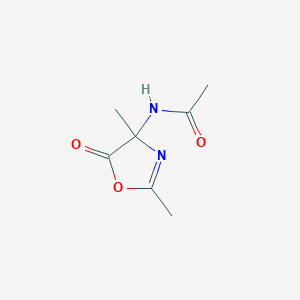
Acetamide,N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- is a chemical compound with the molecular formula C7H10N2O3 and a molecular weight of 170.1659 g/mol. This compound is known for its unique structure, which includes an oxazole ring, making it a valuable subject of study in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-cyanoacetamide with suitable aldehydes or ketones in the presence of a base such as triethylamine . The reaction is usually carried out in an organic solvent like ethanol, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Quality control measures are essential to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the oxazole ring into more saturated structures.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while substitution reactions can produce a variety of functionalized compounds .
科学的研究の応用
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- involves its interaction with specific molecular targets and pathways. The oxazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or modulation of immune responses .
類似化合物との比較
Similar Compounds
Thiazoles: These compounds have a similar heterocyclic structure but contain sulfur instead of oxygen.
Imidazoles: These compounds have a nitrogen-containing five-membered ring and are known for their antifungal and anticancer activities.
Indoles: These compounds have a bicyclic structure with nitrogen and are widely studied for their pharmacological properties.
Uniqueness
Acetamide, N-(4,5-dihydro-2,4-dimethyl-5-oxo-4-oxazolyl)- is unique due to its specific oxazole ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H10N2O3 |
|---|---|
分子量 |
170.17 g/mol |
IUPAC名 |
N-(2,4-dimethyl-5-oxo-1,3-oxazol-4-yl)acetamide |
InChI |
InChI=1S/C7H10N2O3/c1-4(10)8-7(3)6(11)12-5(2)9-7/h1-3H3,(H,8,10) |
InChIキー |
NBUCLPWIOGVBNB-UHFFFAOYSA-N |
正規SMILES |
CC1=NC(C(=O)O1)(C)NC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


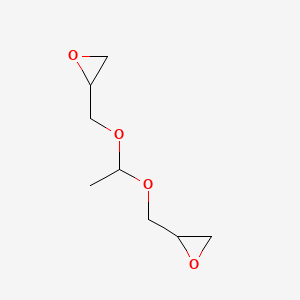
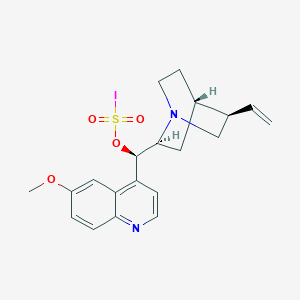
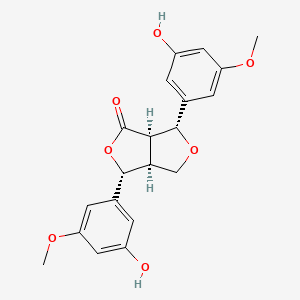

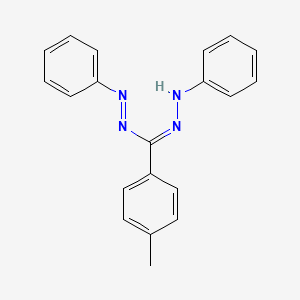
![[(2S,3S)-3-propan-2-yloxiran-2-yl]methyl acetate](/img/structure/B13817183.png)
![Bicyclo[2.2.2]oct-2-ene, 1,4,5,5,6,6-hexafluoro-7-(fluoromethylene)-, (E)-](/img/structure/B13817190.png)

![2H,6H-[1,3]Dioxolo[4,5-f]benzimidazole](/img/structure/B13817202.png)
